2-(2,2-Difluoroethoxy)-1,3-thiazole
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Overview
Description
2-(2,2-Difluoroethoxy)-1,3-thiazole is a chemical compound characterized by the presence of a thiazole ring substituted with a difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-1,3-thiazole typically involves the reaction of 2,2-difluoroethanol with a thiazole derivative under specific conditions. One common method includes dissolving the reactants in a suitable solvent, such as tetraethylene glycol dimethyl ether, and adding a base like sodium hydroxide. The reaction mixture is then heated to around 140°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation under reduced pressure are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoroethoxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-(2,2-Difluoroethoxy)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-1,3-thiazole involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The thiazole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: This compound shares the difluoroethoxy group but lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
Hexakis(2,2-difluoroethoxy)phosphazene: This compound contains multiple difluoroethoxy groups and is used in different applications, such as in mass spectrometry.
Uniqueness: 2-(2,2-Difluoroethoxy)-1,3-thiazole is unique due to the combination of the difluoroethoxy group and the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NOS/c6-4(7)3-9-5-8-1-2-10-5/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKMGQBTIVHBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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